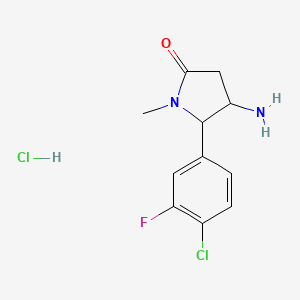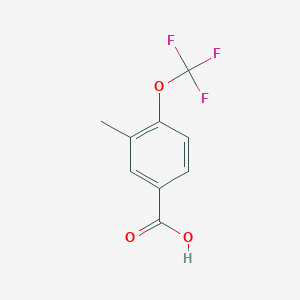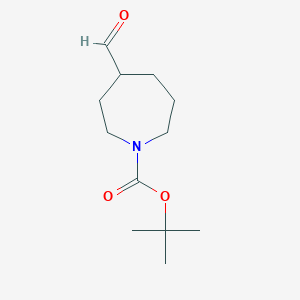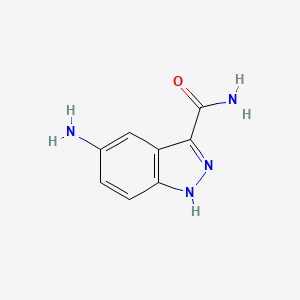
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is also known as etomidate, which is a short-acting intravenous general anesthetic.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O2/c1-3-10-5-4-7(11)9-6(2)8(10)12/h6H,3-5H2,1-2H3,(H,9,11) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Transformation
Enantioselective Deprotonative Ring Contraction : N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, derived from amino acids, undergo ring contraction to quinolone-2,4-diones with high enantioselectivity, offering a pathway to potentially useful drug scaffolds (Antolak et al., 2014).
Novel Synthesis Techniques : Synthesis of 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and similar derivatives via regioselective thionation and nucleophilic substitutions, leading to a variety of bis-functionalized 1,4-diazepines (El Bouakher et al., 2013).
Development of Spirocyclopropanated Scaffolds : Synthesis of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones, highlighting a novel approach to developing complex molecular structures (Limbach et al., 2008).
Medicinal Chemistry and Biological Evaluation
Potential in Cancer Treatment : Development of 1,4-diazepine-2,5-diones as HDM2 antagonists, which showed promise in interrupting the HDM2-p53 interaction, a mechanism relevant to certain cancers (Raboisson et al., 2005).
Chymase Inhibitors : A series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones were designed and synthesized as human chymase inhibitors, highlighting their potential in medicinal applications (Tanaka et al., 2007).
Solid-Phase Synthesis and Structural Analysis
- Solid-Phase Synthesis of Cycloalkane-Fused Derivatives : Development of a methodology for solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones, contributing to the diversification of cyclic α,β-dipeptides (Caroen et al., 2016).
Additional Applications and Synthesis Methods
Synthesis of Benzodiazepine Derivatives : Efficient synthesis methods for biologically active 1H-1,4-diazepines and 3H-1,5-benzodiazepines, highlighting their relevance in pharmaceutical research (Joshi et al., 2011).
Novel Pyrazolo Diazepin Derivatives : Synthesis and antimicrobial evaluation of pyrazolo [4,3-e] [1,4] diazepin-5,8-diones, expanding the potential applications of 1,4-diazepine derivatives in biomedicine (Migliara et al., 1992).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-1-methyl-1,4-diazepane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-6-8(12)10(2)5-4-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNNFGTDIJGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCC(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)
![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)


![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)




![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)
